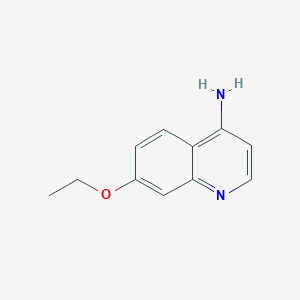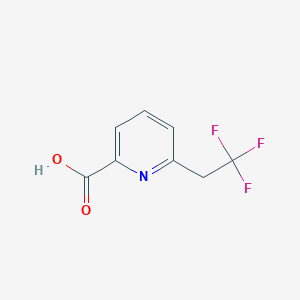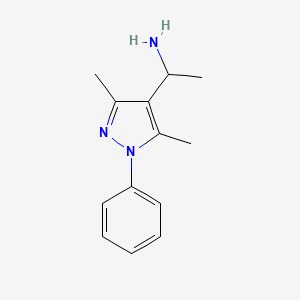![molecular formula C21H39N3O6 B12108657 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in synthetic chemistry due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid typically involves multiple steps:
Formation of the Triazacyclododecane Ring: The initial step involves the cyclization of appropriate amine precursors to form the 1,5,9-triazacyclododecane ring. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of Boc Protecting Groups: The triazacyclododecane ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting groups. This step is crucial for protecting the amine functionalities during subsequent reactions.
Attachment of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, often using a suitable acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the acetic acid moiety or the triazacyclododecane ring.
Coupling Reactions: It can be used in peptide coupling reactions, where the acetic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Deprotected Amines: Removal of Boc groups yields free amines, which can be further functionalized.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby altering metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid stands out due to its:
- Structural Complexity : The presence of multiple Boc groups and the triazacyclododecane ring provides unique reactivity and stability.
- Versatility : Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
- Applications : The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and industrial processes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H39N3O6 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
2-[5,9-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C21H39N3O6/c1-20(2,3)29-18(27)23-12-7-10-22(16-17(25)26)11-8-13-24(15-9-14-23)19(28)30-21(4,5)6/h7-16H2,1-6H3,(H,25,26) |
Clave InChI |
ACISQEPLEOULQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CCCN(CCC1)C(=O)OC(C)(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





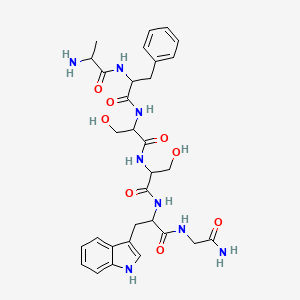
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
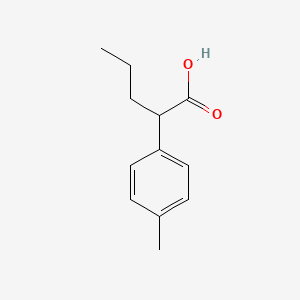

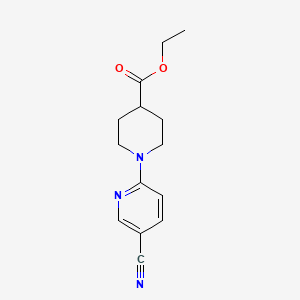
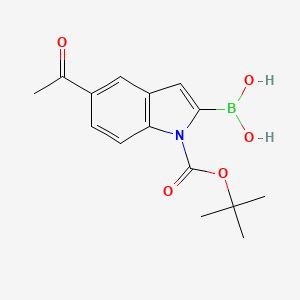
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
